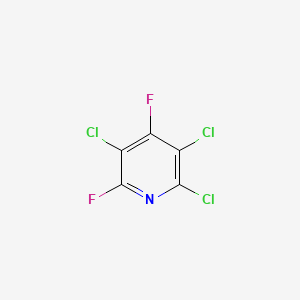

2,3,5-Trichloro-4,6-difluoropyridine

Description

Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of commercial and research chemicals. chemicalbook.com Their significance stems from the electron-withdrawing nature of halogen substituents, which alters the electron density of the pyridine (B92270) ring and influences its reactivity. This makes them key precursors for the development of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes.

In the agricultural sector, various polychlorofluoropyridines serve as essential intermediates for herbicides and pesticides. chemicalbook.comgoogleapis.comgoogle.com For instance, certain derivatives are pivotal in the synthesis of herbicidal compounds like 4-amino-3,5-dichloro-6-fluoro-2-(pyridyloxy)acetic acid derivatives. googleapis.com The strategic incorporation of fluorine atoms, in particular, can enhance the biological activity and metabolic stability of the final products. chemicalbook.com Consequently, the development of synthetic routes to access diverse patterns of halogen substitution on the pyridine ring is an area of active and vital research.

Overview of 2,3,5-Trichloro-4,6-difluoropyridine as a Key Research Compound

Among the many polyhalogenated pyridines, this compound has emerged as a significant compound for chemical research and development. It is primarily utilized as a chemical intermediate, a molecular building block that can be chemically altered to produce more complex substances. watson-int.com Its structure, featuring a precise arrangement of three chlorine atoms and two fluorine atoms on the pyridine core, offers a platform for selective chemical transformations.

The reactivity of the different halogen atoms on the pyridine ring allows for stepwise substitution reactions, enabling chemists to introduce various functional groups. Research indicates that this compound can be synthesized from more heavily chlorinated pyridines and can, in turn, be used to prepare other specialized halogenated pyridines, such as 2,3,4,5-Tetrachloro-6-fluoropyridine. chemdad.com This role as a synthetic nexus underscores its importance as a key research compound, facilitating the creation of novel and complex molecules for various applications.

Compound Properties and Synthesis Data

The following tables provide key information regarding this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 34415-31-1 | chemdad.comchemicalbook.combldpharm.com |

| Molecular Formula | C₅Cl₃F₂N | chemdad.combldpharm.com |

| Molecular Weight | 218.42 g/mol | chemdad.combldpharm.com |

| Recommended Storage | Inert atmosphere, 2-8°C | chemdad.combldpharm.com |

Table 2: Role in Chemical Synthesis

| Synthetic Role | Compound Name | Source(s) |

|---|---|---|

| Raw Material | Pentachloropyridine (B147404) | chemdad.com |

| Raw Material | 3,5-Dichloro-2,4,6-trifluoropyridine (B155018) | chemdad.com |

| Raw Material | 2,3,5,6-tetrachloro-4-fluoropyridine | chemdad.com |

| Target Compound | This compound | chemdad.com |

| Preparation Product | 2,3,4,5-Tetrachloro-6-fluoropyridine | chemdad.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trichloro-4,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKVOVSTRWNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067844 | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34415-31-1 | |

| Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Trichloro 4,6 Difluoropyridine

Halogen Exchange Reactions for Fluorination of Polychlorinated Pyridines

The synthesis of fluorinated pyridines from their chlorinated analogues is predominantly achieved through nucleophilic aromatic substitution, commonly referred to as a halogen exchange (Halex) reaction. In this process, chloride atoms on the pyridine (B92270) ring are displaced by fluoride (B91410) ions. The regioselectivity of this exchange is a critical factor, with the nucleophilic action of the fluoride ion strongly favoring the replacement of chlorine atoms at the alpha (positions 2 and 6) and gamma (position 4) locations of the pyridine ring. googleapis.comgoogle.com Chlorine atoms in the beta positions (3 and 5) are substantially more resistant to substitution and typically require more extreme reaction conditions to be replaced. googleapis.com

Synthesis from Pentachloropyridine (B147404) and Related Precursors

The primary industrial route to 2,3,5-Trichloro-4,6-difluoropyridine involves the direct fluorination of pentachloropyridine. This transformation is accomplished by reacting pentachloropyridine with an alkali metal fluoride, most commonly potassium fluoride (KF). google.comgoogle.com The reaction is designed to selectively replace the chlorine atoms at the gamma (4) and one of the alpha (6) positions, which are the most kinetically favorable sites for nucleophilic attack by the fluoride ion. nih.gov

The choice of solvent is crucial for the successful synthesis of this compound, as it must facilitate the dissolution of reactants and mediate the heterogeneous reaction between the solid potassium fluoride and the dissolved pentachloropyridine. High-boiling, polar aprotic solvents are preferred for this purpose.

Extensive research has shown that N-methylpyrrolidone (NMP) is a highly effective solvent for this reaction, leading to high yields and rapid reaction rates with minimal tar formation. google.comgoogle.com Other polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and sulfolane (B150427) are also employed in halogen exchange reactions of chloropyridines. googleapis.comgoogle.com The solvent's role is to create a mobile slurry that allows for efficient interaction between the reactants. google.com

Table 1: Effects of Different Solvents on Halogen Exchange Fluorination

| Solvent | Type | Boiling Point (°C) | Key Characteristics in Fluorination Reactions |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 202 | Highly effective for KF fluorination of pentachloropyridine; promotes high yield and rapid rates. google.comgoogle.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Commonly used for fluorination with alkali metal fluorides; effective at elevated temperatures. googleapis.com |

| Sulfolane | Polar Aprotic | 285 | Suitable for reactions requiring high temperatures, often used in the 200-230°C range for Halex reactions. google.comgoogle.com |

Temperature control is a critical parameter that directly impacts reaction rate, product yield, and the formation of impurities. For the synthesis in N-methylpyrrolidone, the reaction is typically conducted at temperatures ranging from 100°C to 170°C. google.com Operating below 100°C results in an impractically slow reaction rate. Conversely, exceeding 170°C leads to a significant decrease in yield and a problematic increase in tar formation. google.com The optimal temperature range is generally maintained between 140°C and 160°C. google.com

The process can be carried out under various pressure conditions, including atmospheric and sub-atmospheric pressures, which can be advantageous for controlling the reaction and removing the product via distillation. google.com

Table 2: Influence of Temperature and Pressure

| Parameter | Range | Effect on Reaction |

| Temperature | 100°C - 170°C | Balances reaction rate and yield. Temperatures >170°C increase tar formation and decrease yield. google.com |

| 140°C - 160°C | Most preferred range for optimal yield and reaction rate in NMP. google.com | |

| Pressure | Atmospheric or Sub-atmospheric | Allows for flexibility in process control, including continuous removal of the product by distillation. google.com |

The stoichiometry of the reactants is a key factor in driving the reaction to completion and maximizing the yield of the desired difluorinated product. An excess of potassium fluoride is typically used to ensure the efficient conversion of pentachloropyridine. The molar ratio of potassium fluoride to pentachloropyridine is generally maintained between 2.6:1 and 6:1. google.com

Because the reaction is a heterogeneous mixture of a solid (KF) and a liquid phase, physical agitation is essential. Vigorous and constant agitation is employed to maintain a mobile slurry, ensuring effective mass transfer and contact between the reactants, which leads to a more rapid and complete reaction. google.comgoogle.com

Table 3: Reactant Ratios and Physical Conditions

| Parameter | Recommended Condition | Rationale |

| Molar Ratio (KF:Pentachloropyridine) | 2.6:1 to 6:1 | An excess of the fluorinating agent (KF) ensures a higher conversion of the starting material. google.com |

| Agitation | Vigorous | Essential for maintaining a mobile slurry in a heterogeneous reaction, promoting efficient reactant contact. google.comgoogle.com |

The halogen exchange reaction is highly sensitive to moisture. The presence of water can lead to undesirable side reactions and significantly lower the yield of this compound. Therefore, the reaction must be conducted under substantially anhydrous (water-free) conditions. google.comgoogle.com

Several strategies are employed to achieve and maintain an anhydrous environment. The potassium fluoride used is typically dried at high temperatures under vacuum before use to remove any adsorbed water. google.com A common industrial practice involves azeotropic removal of water from the reaction system; a small amount of the solvent (e.g., NMP) is distilled from the reaction vessel after the addition of potassium fluoride but before the introduction of the pentachloropyridine, effectively carrying away any residual moisture. google.com

Transitioning the synthesis of this compound from a laboratory batch process to an industrial scale requires modifications to enhance efficiency, safety, and cost-effectiveness. A key adaptation is the implementation of a continuous or semi-continuous process. google.comgoogle.com

In such a setup, pentachloropyridine is continuously fed into a heated slurry of potassium fluoride in N-methylpyrrolidone. Simultaneously, the product, this compound, which is more volatile than the starting material, is continuously removed from the reaction mixture by distillation as it is formed. google.comgoogle.com This approach offers several advantages: it keeps the concentration of the reactant low, minimizing side reactions, and it removes the product from the harsh reaction conditions, preventing potential degradation. Furthermore, the ability to distill and reuse the solvent is a critical economic consideration for large-scale manufacturing. google.com

Efficacy of Various Fluorinating Agents

The selection of a fluorinating agent is critical in the synthesis of fluorinated pyridines, influencing reaction efficiency, cost, and conditions. The most common agents for this halogen exchange are alkali metal fluorides, with Tris(dimethylamino)sulfonium Trimethylsilyldifluoride (TASF) representing a more specialized "naked fluoride" source.

Potassium Fluoride (KF): As the most cost-effective option, Potassium Fluoride is widely used in industrial-scale production. google.comgoogle.com However, its low solubility in common organic solvents and lower reactivity necessitate harsh reaction conditions, often requiring high temperatures (170-235°C) in polar aprotic solvents like N-methylpyrrolidone (NMP), sulfolane, or dimethyl sulfoxide (DMSO). google.comgoogle.com To achieve practical reaction rates, KF is typically used in a significant molar excess and must be anhydrous. google.comgoogle.com

Cesium Fluoride (CsF): Cesium Fluoride is considerably more reactive than KF due to its greater solubility in organic solvents and the weaker Cs-F ionic bond, which makes the fluoride ion more available for nucleophilic attack. googleapis.comwikipedia.org This enhanced reactivity allows for fluorination under milder conditions, including lower temperatures (e.g., 120-125°C). googleapis.com The primary drawback of CsF is its significantly higher cost, which generally limits its application to laboratory-scale syntheses or reactions where milder conditions are paramount. googleapis.com

Tris(dimethylamino)sulfonium Trimethylsilyldifluoride (TASF): TASF is a source of anhydrous, highly reactive "naked" fluoride ions. Its high reactivity allows for fluorination at much lower temperatures. For instance, the reaction of pentachloropyridine with TASF can proceed at room temperature. acs.org However, this high reactivity can also lead to a loss of selectivity, potentially yielding a complex mixture of chlorofluoropyridine isomers, making it less suitable for processes where a specific isomer like this compound is the target. acs.org

The following table summarizes the comparative efficacy of these common fluorinating agents in the context of pyridine fluorination.

| Fluorinating Agent | Typical Temperature | Relative Reactivity | Cost | Key Characteristics |

|---|---|---|---|---|

| Potassium Fluoride (KF) | High (170-235°C) | Low | Low | Industry standard; requires harsh conditions and anhydrous environment. google.comgoogle.com |

| Cesium Fluoride (CsF) | Moderate (120-140°C) | High | High | More soluble and reactive, allowing milder conditions. googleapis.comwikipedia.org |

| TASF | Low (Ambient) | Very High | Very High | "Naked fluoride" source; highly reactive but may lack selectivity. acs.org |

Application of Phase Transfer Catalysis to Enhance Fluorination Selectivity and Yield

Phase Transfer Catalysis (PTC) is a powerful technique used to overcome the solubility challenges inherent in using solid inorganic salts like potassium fluoride with organic substrates. illinois.edu In the context of fluorinating polychloropyridines, a phase-transfer catalyst facilitates the transfer of fluoride anions from the solid KF crystal lattice into the organic solvent phase where the reaction occurs. mdpi.com

This is typically achieved using catalysts such as quaternary phosphonium (B103445) salts (e.g., tetrabutylphosphonium (B1682233) chloride) or crown ethers. nih.gov The lipophilic cation of the catalyst pairs with the fluoride anion, forming an ion pair that is soluble in the organic medium. mdpi.com This process significantly increases the concentration of reactive fluoride nucleophiles in the vicinity of the pyridine substrate, leading to several key advantages:

Enhanced Reaction Rates: By improving the availability of the nucleophile, PTCs can dramatically accelerate the rate of fluorination, even when using the less reactive potassium fluoride.

Milder Reaction Conditions: The increased reaction rate allows for lower operating temperatures, which can improve the selectivity of the reaction and reduce the formation of degradation byproducts. illinois.edu

Improved Efficiency of KF: PTCs enable the effective use of the inexpensive KF, providing a more economical process compared to using the costly CsF to achieve similar reactivity under milder conditions. acs.org

Specialized systems, such as hydrogen bonding phase-transfer catalysts, have also been developed, further highlighting the importance of facilitating the nucleophilicity of the fluoride source in these transformations. acs.orgox.ac.uk

Regioselective Synthesis Strategies for this compound

The synthesis of a specific isomer like this compound from a polysubstituted precursor such as pentachloropyridine is entirely dependent on achieving regiochemical control. This control is dictated by the inherent electronic properties of the pyridine ring, which govern the positions most susceptible to nucleophilic attack.

Control over Position-Specific Halogen Exchange

The substitution of chlorine with fluorine on the pentachloropyridine ring does not occur randomly. The rate of nucleophilic aromatic substitution is highly dependent on the position. The electron-withdrawing nature of the ring nitrogen atom activates the ring for nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to it. wikipedia.orgmasterorganicchemistry.com

The established order of reactivity for halogen exchange on a perchlorinated pyridine ring is: C-4 (para) > C-2/C-6 (ortho) > C-3/C-5 (meta) googleapis.comnih.gov

Therefore, the first fluorine substitution on pentachloropyridine occurs almost exclusively at the C-4 position. Subsequent fluorination targets the next most activated sites, the C-2 and C-6 positions. To synthesize this compound, the reaction must be controlled to allow substitution at the C-4 and one of the ortho positions (C-6), while leaving the C-2, C-3, and C-5 positions chlorinated. This is typically achieved by carefully managing the reaction stoichiometry (limiting the amount of fluorinating agent), temperature, and reaction time to halt the process before further substitution, such as the formation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018), can occur. google.comacs.org

Mechanistic Investigations of Regiochemical Control in Fluorination

The regioselectivity of the fluorination process is governed by the mechanism of Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgbyjus.com This is a two-step addition-elimination process:

Addition of the Nucleophile: The fluoride ion (F⁻) attacks an electron-deficient carbon atom of the pyridine ring, forming a covalent bond. This disrupts the ring's aromaticity and creates a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion (Cl⁻) from the same carbon atom that was attacked.

The regiochemical outcome is determined by the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the C-4 or C-2/C-6 positions, the resulting negative charge can be delocalized via resonance onto the highly electronegative nitrogen atom of the pyridine ring. masterorganicchemistry.com This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation. In contrast, attack at the C-3 or C-5 positions does not allow for resonance stabilization of the negative charge by the ring nitrogen.

Computational studies using methods like G3MP2B3 have corroborated this model. nih.govacs.org These calculations confirm that the kinetic barrier for fluoride attack is lowest at the C-4 position, followed by the C-2/C-6 positions. acs.orgacs.org The reaction is therefore under kinetic control, meaning the product distribution is determined by the relative rates of attack at the different positions, which directly corresponds to the stability of the respective transition states and intermediates. nih.govacs.org

Derivatization Pathways from Related Halogenated Pyridine Intermediates

The synthesis of this compound serves as a prime example of derivatization from a more highly halogenated pyridine precursor through selective halogen exchange.

Conversion of Halogenated Pyridine Intermediates to Difluorinated Analogues

While the direct conversion from 2,3,5-trichloropyridine (B95902) is not a viable pathway to the target compound, the scientifically established and industrially relevant route starts from pentachloropyridine . The synthesis involves a partial and regioselective fluorination, replacing two specific chlorine atoms with fluorine.

The process for converting pentachloropyridine to a difluorinated analogue like this compound requires precise control over the reaction conditions to favor the desired degree of substitution. A typical laboratory or industrial procedure would involve reacting pentachloropyridine with a carefully measured amount of potassium fluoride (e.g., ~2 molar equivalents) in a high-boiling polar aprotic solvent such as N-methylpyrrolidone. google.comgoogle.com The reaction is heated to a high temperature (e.g., >170°C) to facilitate the halogen exchange. google.com

Given the reactivity hierarchy (C-4 > C-6), this compound is an expected intermediate in the fluorination of pentachloropyridine. The primary challenge lies in isolating this specific difluoro-isomer from the reaction mixture, which may also contain the starting material, the monofluorinated intermediate (2,3,5,6-tetrachloro-4-fluoropyridine), and the more substituted trifluoro-product (3,5-dichloro-2,4,6-trifluoropyridine). Control over stoichiometry, temperature, and reaction time is therefore paramount to maximize the yield of the desired difluorinated product before it is consumed in subsequent fluorination steps.

Synthetic Routes Involving Other Dichloropyridine Precursorsasianpubs.org

While the direct synthesis of this compound from dichloropyridine precursors is not extensively detailed in readily available literature, related synthetic strategies for fluorinated pyridines often involve the halogen exchange reaction of more highly chlorinated pyridines. The replacement of chlorine atoms with fluorine is a common method for producing various chlorofluoropyridines.

Research into the synthesis of analogous compounds provides insight into the potential pathways that could be adapted for this compound. For instance, the fluorination of polychlorinated pyridines using alkali metal fluorides is a well-established method. These reactions are typically carried out in aprotic polar solvents at elevated temperatures.

One relevant example is the conversion of 2,3,5,6-tetrachloropyridine (B1294921) to 2,6-difluoro-3,5-dichloropyridine. This transformation demonstrates the selective fluorination of a polychlorinated pyridine to yield a difluoro-dichloro derivative. The reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethyl sulfone at 200°C has been shown to yield 2-fluoro-3,5-dichloropyridine, indicating that the chlorine atom at the 2-position is more susceptible to nucleophilic substitution by fluoride than those at the 3- and 5-positions. epo.org

Furthermore, the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine highlights the feasibility of introducing fluorine atoms into a dichloropyridine backbone that already contains a chlorine atom at the desired 5-position. googleapis.com In this process, 2,3,5-trichloropyridine is reacted with potassium fluoride in a solvent mixture of sulfolane and N,N'-dimethylpropyleneurea (DMPU) at 220°C. googleapis.com

These examples suggest that a potential, though not explicitly documented, route to this compound could involve the selective fluorination of a suitable polychlorinated pyridine precursor. The precise reaction conditions, including the choice of fluorinating agent, solvent, temperature, and catalyst, would be critical in controlling the degree and position of fluorination to achieve the desired product.

The following table summarizes the synthesis of a related difluorodichloropyridine from a tetrachloropyridine precursor, which illustrates the general principles applicable to the synthesis of chlorofluoropyridines.

| Precursor | Fluorinating Agent | Solvent(s) | Temperature (°C) | Product(s) | Reference |

| 2,3,5,6-Tetrachloropyridine | Not Specified | Not Specified | Not Specified | 2,6-Difluoro-3,5-dichloropyridine |

Reactivity and Reaction Mechanisms of 2,3,5 Trichloro 4,6 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for electron-poor aromatic systems, such as highly halogenated pyridines. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate.

Analysis of Activated Positions for Nucleophilic Attack on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen, making them the most electrophilic and thus the most activated sites for nucleophilic attack. youtube.com In 2,3,5-trichloro-4,6-difluoropyridine, these activated positions are C-2, C-4, and C-6.

The regioselectivity of nucleophilic attack is a well-established principle in pyridine chemistry. Studies on various polyfluoropyridines, such as pentafluoropyridine (B1199360), consistently show that nucleophilic substitution occurs preferentially, and often exclusively, at the 4-position (para to the nitrogen). epfl.chresearchgate.netrsc.org This preference is attributed to the superior ability of the para-position to delocalize the negative charge of the intermediate onto the ring nitrogen atom through resonance. Therefore, in this compound, the C-4 position, which bears a fluorine atom, is the most likely site for initial nucleophilic attack. The C-2 and C-6 positions, also activated, represent secondary sites for substitution.

Elucidation of Addition-Elimination Mechanisms and Formation of Meisenheimer Intermediates

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on one of the activated carbon atoms of the pyridine ring. stackexchange.commasterorganicchemistry.com This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an attack at the C-4 position, the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization. The subsequent step is the rapid elimination of the leaving group (a halide ion) from the intermediate, which restores the aromaticity of the pyridine ring and yields the final substitution product. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate and regioselectivity. The presence of multiple electron-withdrawing halogens on the ring further stabilizes this anionic intermediate, making the compound highly reactive towards nucleophiles.

Comparative Reactivity Studies: Displacement of Chlorine versus Fluorine Atoms

In nucleophilic aromatic substitution reactions, the typical order of leaving group ability for halogens is F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this "element effect" in SNAr lies in the rate-determining step. stackexchange.comnih.gov Since the initial attack of the nucleophile is the slow step, the ability of the halogen to withdraw electron density from the ring via the inductive effect is more important than its ability to leave. stackexchange.commasterorganicchemistry.com

Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing inductive effect. This effect powerfully stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the rate of reaction. stackexchange.commasterorganicchemistry.com Consequently, even though the carbon-fluorine bond is the strongest among the carbon-halogen bonds, the fluorine atom is preferentially displaced over chlorine in SNAr reactions on mixed chlorofluoropyridines. For this compound, a nucleophile will preferentially attack a carbon bearing a fluorine atom, particularly the highly activated C-4 fluorine, leading to its displacement over any of the chlorine atoms.

Investigation of Nucleofugality in Halogen Substitution Processes

Nucleofugality refers to the ability of a leaving group to depart. In the context of the SNAr mechanism, this relates to the second, fast step: the elimination of the halide from the Meisenheimer intermediate. While the C-F bond is stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group in terms of bond strength, this factor is of secondary importance because the bond-breaking step is not rate-limiting. masterorganicchemistry.com

Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Oxygen Nucleophiles like Methoxide (B1231860) and Phenoxide)

The high reactivity of polyhalogenated pyridines allows for substitution reactions with a wide range of nucleophiles, including nitrogen, sulfur, and oxygen-based species. Based on the principles outlined above and studies on analogous compounds like pentafluoropyridine and 2,4,6-trichlorotriazine, the reactions of this compound are expected to proceed with high regioselectivity at the C-4 position. rsc.orgzenodo.org

Amines: Primary and secondary amines are common nucleophiles that react readily with activated aryl halides to form substituted anilines (or in this case, aminopyridines). The reaction of this compound with an amine would be expected to yield the 4-amino-2,3,5-trichloro-6-fluoropyridine derivative.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and react efficiently with polyhalopyridines. The reaction with a thiol would lead to the formation of a 4-thioether derivative.

Oxygen Nucleophiles: Alkoxides, such as methoxide (CH₃O⁻), and phenoxides (PhO⁻) also readily displace the C-4 fluorine. For example, reaction with sodium methoxide in methanol (B129727) would produce 4-methoxy-2,3,5-trichloro-6-fluoropyridine. Studies on pentafluoropyridine have shown that reactions with hydroxybenzaldehydes under mild conditions occur exclusively at the C-4 position. rsc.org

The general reactivity pattern for these nucleophiles is summarized in the table below, predicting the primary monosubstitution product.

| Nucleophile | Example | Expected Major Product |

|---|---|---|

| Amine | Ammonia (NH₃) | 4-Amino-2,3,5-trichloro-6-fluoropyridine |

| Thiol | Sodium thiomethoxide (NaSCH₃) | 2,3,5-Trichloro-6-fluoro-4-(methylthio)pyridine |

| Alkoxide | Sodium methoxide (NaOCH₃) | 2,3,5-Trichloro-6-fluoro-4-methoxypyridine |

| Phenoxide | Sodium phenoxide (NaOPh) | 2,3,5-Trichloro-6-fluoro-4-phenoxypyridine |

Deprotonation Studies and Subsequent Electrophilic Functionalization

Deprotonation followed by reaction with an electrophile is a common strategy for the functionalization of aromatic C-H bonds. jst.go.jpresearchgate.net This process typically requires a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to abstract a proton from the ring, generating a carbanionic species that can then attack an electrophile.

However, this reaction pathway is not applicable to this compound. The molecule is a perhalogenated pyridine, meaning that every carbon atom on the pyridine ring is substituted with a halogen atom. There are no carbon-hydrogen (C-H) bonds present on the aromatic ring. Consequently, there are no protons available for abstraction by a base, and the formation of a pyridyl anion via deprotonation is not possible. Therefore, functionalization of this compound must proceed through other routes, primarily the nucleophilic aromatic substitution of its halogen atoms.

In-depth Analysis of this compound Reactivity

Following a comprehensive review of available scientific literature, it has been determined that specific experimental data on the reactivity and reaction mechanisms of this compound is not present in the public domain. The requested article outline focuses on specific reactions—such as metalation, electrophilic quenching, cross-coupling, and redox transformations—for this particular compound. However, published research detailing these processes for this compound could not be located.

Furthermore, a key section of the request, "3.2.1. Regioselectivity of Metalation Reactions (e.g., Lithiation with Lithium Diisopropylamide)," is based on a chemically unfeasible premise for this molecule. The structure of this compound features a substituent (either chlorine or fluorine) at every carbon position on the pyridine ring (C2, C3, C4, C5, and C6). Lithiation with bases like Lithium Diisopropylamide (LDA) typically proceeds via the deprotonation of a carbon-hydrogen (C-H) bond. As there are no C-H bonds on the aromatic ring of the target compound, this type of reaction cannot occur. While other pathways like halogen-metal exchange exist, they are mechanistically distinct from the specified deprotonation reaction.

Given the strict instructions to focus solely on the chemical compound “this compound” and to adhere strictly to the provided outline, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Providing information on related but distinct compounds would violate the explicit constraints of the prompt. Therefore, the article cannot be generated without resorting to speculation or including information outside the defined scope.

General principles governing the reactivity of related polychlorinated and polyfluorinated pyridines are well-established. For instance, in palladium-catalyzed cross-coupling reactions, carbon-chlorine bonds are generally more reactive than carbon-fluorine bonds. The specific position of the halogen on the pyridine ring also significantly influences its reactivity in both cross-coupling and nucleophilic aromatic substitution reactions, with positions ortho and para to the ring nitrogen being most activated. However, without experimental studies on this compound, applying these general principles to predict its specific behavior would be conjectural.

No specific research findings were identified for the following outlined sections concerning this compound:

Reductive and Oxidative Transformations

Due to the absence of specific data for this compound and the chemical infeasibility of a core part of the request, the article cannot be created in accordance with the provided instructions for accuracy and specificity.

Advanced Spectroscopic and Structural Characterization of 2,3,5 Trichloro 4,6 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For a molecule like 2,3,5-Trichloro-4,6-difluoropyridine, a multi-nuclear NMR approach is essential.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Elucidation

A complete structural assignment for this compound and its derivatives would rely on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: In the parent compound, this compound, there are no hydrogen atoms directly attached to the pyridine (B92270) ring. Therefore, its ¹H NMR spectrum would be expected to be silent in the aromatic region. For derivatives where a substituent containing hydrogen is introduced, the ¹H NMR spectrum would provide crucial information about the structure of that substituent and its proximity to the fluorine atoms through the observation of H-F coupling.

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring, as their chemical environments are different. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent halogen substituents. Carbons bonded to fluorine would exhibit characteristic splitting due to C-F coupling. While specific data for the title compound is unavailable, the ¹³C NMR chemical shifts for pyridine itself are known (C2: 150 ppm; C3: 124 ppm; C4: 136 ppm), and the presence of electron-withdrawing halogens would be expected to shift these signals significantly.

¹⁹F NMR: This is the most informative NMR technique for fluorinated compounds. uni-muenchen.de The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. The large chemical shift dispersion in ¹⁹F NMR spectroscopy generally allows for clear resolution of signals from different fluorine environments. testbook.com The chemical shifts would provide information about the electronic environment of each fluorine atom. Furthermore, F-F coupling, if present and resolved, would offer insights into the through-bond or through-space proximity of the fluorine nuclei.

Table 1: Predicted and Illustrative NMR Data for Halogenated Pyridines

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Illustrative Data for Related Compounds |

|---|---|---|

| ¹³C | C2: ~140-150, C3: ~120-130, C4: ~130-140 (d), C5: ~125-135, C6: ~145-155 (d) | Pyridine: C2: 150; C3: 124; C4: 136 |

| ¹⁹F | Two distinct signals expected | 2-Fluoropyridine: -68.4 ppm |

Note: Predicted shifts are estimations based on general principles and data for related compounds. 'd' indicates a doublet due to C-F coupling.

Application of NMR for Monitoring Reaction Progress and Purity Assessment

NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions. rsc.orgbldpharm.comnist.govresearchgate.net By acquiring NMR spectra at regular intervals, the disappearance of starting materials and the appearance of products can be tracked. For the synthesis of derivatives of this compound, ¹⁹F NMR is particularly useful. The distinct chemical shifts of the fluorine atoms in the starting material and the product would allow for straightforward quantification of the reaction conversion. This method is non-invasive and provides direct information about the species in the reaction mixture. rsc.org Similarly, NMR is used to assess the purity of the final product. The presence of signals from residual solvents or synthetic byproducts can be readily detected and quantified.

Advanced Studies on Spin-Spin Coupling Constants (e.g., ¹⁴N-¹⁹F Coupling)

The interaction between the spins of different nuclei, known as spin-spin coupling, provides valuable structural information. In fluorinated pyridines, coupling between the ¹⁴N nucleus of the pyridine ring and adjacent ¹⁹F nuclei can be observed. The magnitude of the coupling constant, JN-F, is dependent on the number of bonds separating the nuclei and the geometry of the molecule. For instance, in 2-fluoropyridine, a two-bond coupling (²JN-F) of -52.64 Hz has been reported, with the negative sign indicating the relative orientation of the nuclear spins. researchgate.net The study of such coupling constants in this compound and its derivatives could provide deeper insights into the electronic structure of the pyridine ring.

Mass Spectrometry Techniques: Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures.

For this compound, which is expected to be a volatile compound, GC/MS would be a suitable method for analysis. watson-int.com The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, which would aid in its identification.

LC/MS is another valuable tool, particularly for less volatile derivatives or for analyzing reaction mixtures. rsc.org It is widely used for impurity profiling in pharmaceuticals and other chemical products. nih.govmdpi.com This technique allows for the separation of the main component from its impurities, followed by their identification based on their mass-to-charge ratios. High-resolution mass spectrometry can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its impurities.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful X-ray crystallographic analysis would provide the exact geometry of the pyridine ring, which may be slightly distorted due to the presence of multiple halogen substituents. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding. While no published crystal structure for this compound is currently available, this technique remains the gold standard for unequivocal structural determination.

Computational and Theoretical Investigations of 2,3,5 Trichloro 4,6 Difluoropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the properties of molecules. Such studies provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties. For many related pyridine (B92270) compounds, DFT has been successfully used to simulate spectra and analyze electronic characteristics like HOMO-LUMO energy gaps. researchgate.netresearchgate.net However, specific research applying these methods to 2,3,5-Trichloro-4,6-difluoropyridine is not available.

The prediction of reaction intermediates and the structures of transition states is a key application of quantum chemical calculations, allowing chemists to understand the pathways of chemical reactions. This type of analysis is crucial for predicting reaction outcomes and optimizing synthesis conditions. Despite its utility, no specific studies have been published that computationally predict reaction intermediates or transition state structures involving this compound.

The analysis of a molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), provides critical information about its reactivity. The energy and distribution of these orbitals can indicate likely sites for nucleophilic or electrophilic attack. While this is a common computational analysis for novel compounds and pyridine derivatives, a detailed examination of the electronic structure and reactivity descriptors for this compound has not been documented in the scientific literature. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity Trends

QSPR modeling is a computational technique used to correlate the structural features of molecules with their physical properties or chemical reactivity. These models are valuable for predicting the behavior of new or untested compounds based on data from similar molecules. There are currently no published QSPR models that specifically focus on or include this compound to predict its reactivity trends.

Elucidation of Complex Reaction Mechanisms through Computational Simulations

Computational simulations are instrumental in unraveling complex, multi-step reaction mechanisms that may be difficult to study experimentally. By modeling the energy landscapes of potential reaction pathways, researchers can identify the most favorable routes. The application of such computational simulations to elucidate the reaction mechanisms of this compound has not been reported in the available literature.

Applications in Advanced Synthetic Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

2,3,5-Trichloro-4,6-difluoropyridine is a highly functionalized heterocyclic compound, making it a prime starting material for a wide array of more complex molecules. srdorganics.com The strategic placement of chlorine and fluorine atoms around the pyridine (B92270) ring allows for selective and sequential reactions, primarily through nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org Chemists can exploit the differential reactivity of the halogen substituents to introduce various functional groups in a controlled manner, building molecular complexity step-by-step.

The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to its role as a building block, enabling the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility has led to its use in the synthesis of diverse chemical entities, from agrochemicals to materials science precursors. google.comnih.gov

Strategies for Derivatization to Access Novel Chemical Entities

The derivatization of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org The reactivity of the halogen atoms towards substitution is influenced by their position on the pyridine ring. The fluorine atoms, particularly at the 4- and 6-positions (para and ortho to the ring nitrogen), are generally more susceptible to nucleophilic attack than the chlorine atoms. nih.gov This differential reactivity allows for selective functionalization.

Common strategies for derivatization include:

Selective Monosubstitution: By carefully controlling reaction conditions (temperature, solvent, and stoichiometry of the nucleophile), a single fluorine atom can be replaced. For instance, reaction with one equivalent of a nucleophile like a phenoxide or an amine often leads to substitution at the 4-position. rsc.orgresearchgate.net

Sequential Disubstitution: After the initial substitution, the electronic properties of the ring are altered, which can influence the position and rate of a second substitution. This allows for the stepwise introduction of two different functional groups.

Exhaustive Substitution: Under more forcing conditions or with a large excess of a strong nucleophile, multiple or all halogen atoms can be replaced, leading to highly functionalized pyridine cores.

These strategies provide access to a vast chemical space, enabling the synthesis of novel compounds with tailored electronic and steric properties for various applications. google.comcymitquimica.com

Development of Advanced Materials

The unique structure of this compound and its derivatives makes them valuable components in the development of advanced materials.

Derivatives of halogenated pyridines can be incorporated as monomers into polymerization reactions. The resulting polymers can exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic properties due to the presence of the heteroaromatic, halogenated core. For example, covalent triazine polymers, which share structural similarities in terms of being nitrogen-rich heteroaromatics, are known for their stable skeletons and are synthesized from monomers like cyanuric chloride. researchgate.net This suggests the potential for difluoropyridine derivatives to be used in creating functional polymers for specialized coatings or materials where durability and specific performance characteristics are required.

Pyridine-based structures are widely used as electron-accepting units in the design of emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, they are crucial in the development of materials for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. beilstein-journals.orgnih.govossila.com

The electron-deficient nature of the difluoropyridine core, derived from precursors like this compound, makes it an excellent acceptor component in donor-acceptor (D-A) type TADF molecules. mdpi.com By attaching suitable electron-donating groups to the pyridine ring, molecules with a small singlet-triplet energy gap (ΔEST) can be engineered, which is a key requirement for efficient TADF. researchgate.net The ability to tune the electronic properties by varying the substituents on the pyridine ring allows for the development of emitters across the visible spectrum, including the challenging blue region. nih.govmdpi.com

Table 1: Examples of Pyridine-Based TADF Emitters and Their Performance Note: This table presents general performance data for pyridine-based emitters to illustrate their potential, not specifically for derivatives of this compound for which specific device data is not publicly available.

| Emitter Type | Donor Moiety | Acceptor Core | Max. External Quantum Efficiency (EQE) | Emission Color |

| D-A TADF | Carbazole | Benzoylpyridine | ~28% | Blue |

| D-A TADF | TPAm | Pyridine-3,5-dicarbonitrile | ~39% | Greenish-Yellow |

| D-A TADF | TPAm | Pyridine-3,5-dicarbonitrile | ~26% | Orange-Red |

Utility in Agrochemical Compound Development

Halogenated pyridines are a cornerstone in the agrochemical industry, serving as vital intermediates for a wide range of pesticides. researchoutreach.org The trifluoromethylpyridine moiety, in particular, is a key structural motif in many commercial crop protection products. nih.gov

This compound serves as a precursor for more complex substituted pyridines used in the synthesis of new agrochemicals. For example, compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018), which is structurally related, is a known intermediate for herbicides such as 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid. google.com The synthetic pathways often involve the nucleophilic displacement of the fluorine or chlorine atoms by various functional groups to build the final active molecule. google.comgoogle.com

The process of creating these agrochemicals often starts with a highly halogenated pyridine ring. For instance, 2,3,5-trichloropyridine (B95902) can be fluorinated to produce 2,3-difluoro-5-chloropyridine, a key building block for herbicides. google.comgoogle.com This highlights the general strategy of using polychlorinated pyridines as platforms and then introducing fluorine and other functional groups to achieve the desired biological activity. The specific substitution pattern on the pyridine ring is critical for the efficacy and selectivity of the resulting fungicide or herbicide. nih.govagropages.com

Intermediates for Advanced Pest Control Agents

While direct synthetic routes from this compound to specific commercial pesticides are not widely documented in public literature, the broader class of polyhalogenated pyridines is fundamental to the agrochemical industry. These compounds are crucial building blocks for a range of potent herbicides and insecticides. The strategic placement of halogen atoms on the pyridine ring influences the molecule's reactivity and the ultimate biological activity of the final product.

For instance, the closely related compound 3,5-dichloro-2,4,6-trifluoropyridine is a known intermediate in the production of herbicides. google.com Similarly, other chlorinated and fluorinated pyridine derivatives serve as precursors to major agricultural chemicals. The herbicide haloxyfop-methyl (B155383) is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a key starting material. nih.gov The utility of these compounds underscores the importance of the halogenated pyridine scaffold in creating molecules with targeted phytotoxic or insecticidal properties. The specific substitution pattern of this compound makes it a valuable precursor for creating novel agrochemical candidates through controlled, regioselective substitution of its halogen atoms.

| Intermediate Compound | Resulting Pest Control Agent | Agent Type |

|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Haloxyfop-methyl | Herbicide |

| 2,3,5,6-tetrachloropyridine (B1294921) | Chlorpyrifos | Insecticide |

| 2,3,5,6-tetrachloropyridine | Triclopyr | Herbicide |

| 3,5-dichloro-2,4,6-trifluoropyridine | Herbicides (e.g., 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid derivatives) | Herbicide |

Contributions to Medicinal Chemistry Research

This compound is recognized as a key building block and is commercially supplied as an intermediate for the synthesis of pharmaceutical compounds. watson-int.com The highly functionalized nature of the molecule, with five potential leaving groups (three chlorine and two fluorine atoms), allows for sequential and selective reactions. This makes it an attractive starting point for constructing complex, polysubstituted pyridine cores that are central to many biologically active molecules.

Medicinal chemists utilize such polyhalogenated systems to perform nucleophilic aromatic substitution (SNAr) reactions, introducing a variety of functional groups to build pharmaceutical precursors. The differing reactivity of the C-Cl versus C-F bonds can be exploited under varying reaction conditions to achieve regioselective functionalization, a critical aspect of complex drug synthesis. While specific drugs derived directly from this compound are not detailed in readily available literature, its role as a versatile scaffold is clear. It provides a platform for developing new chemical entities that can be screened for a wide range of therapeutic activities.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. researchgate.netresearchgate.net The introduction of multiple halogen atoms, as seen in this compound, significantly modifies the electronic properties of the pyridine ring, enhancing its potential as a pharmacophore. Halogen atoms can form halogen bonds and other non-covalent interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and efficacy.

The polyhalogenated pyridine scaffold serves as a template for creating libraries of novel compounds for drug discovery programs. By systematically replacing the chlorine and fluorine atoms with other functional groups, researchers can explore the structure-activity relationship (SAR) of new molecular frameworks. unimi.it Studies have shown that polysubstituted and ring-fused pyridines can exhibit significant antibacterial properties, and the presence of electron-withdrawing groups, such as halogens, can enhance this bioactivity. nih.gov The dense functionalization of this compound offers a rich platform for generating diverse molecular architectures to be tested against a spectrum of diseases.

| Substitution Pattern / Feature | Associated Biological Potential | Rationale |

|---|---|---|

| Polysubstitution | Antibacterial, Antiviral, Anticancer | Allows for multi-point interaction with biological targets. |

| Electron-Withdrawing Groups (e.g., Halogens) | Enhanced Antibacterial Activity | Modifies the electronics of the ring, potentially increasing cell permeability or target binding. |

| Fusion with other Heterocyclic Rings | Intensified Antimicrobial Properties | Creates more complex, rigid structures that can fit into specific binding pockets. nih.gov |

| Halogen Atoms (F, Cl) | Increased Metabolic Stability, Improved Binding Affinity | Halogens can block sites of metabolic degradation and participate in halogen bonding. |

Applications in Dye Chemistry and Textile Modification

The highly electrophilic nature of the this compound ring makes it a strong candidate for use in the field of reactive dyes and textile modification. Reactive dyes are a class of colorants that form a covalent bond with the substrate, leading to exceptional colorfastness, particularly during washing. This covalent linkage is facilitated by a reactive "anchor" group within the dye molecule.

Polyhalogenated heterocycles, such as trichloropyrimidines and dichlorotriazines, are common anchor groups used in commercial reactive dyes. researchgate.net These molecules function by reacting with nucleophilic groups present on textile fibers, such as the hydroxyl (-OH) groups in cellulose (B213188) (cotton) or the amino (-NH2) groups in polyamide and wool fibers. The reaction proceeds via nucleophilic aromatic substitution, where a halogen atom on the anchor is displaced by a nucleophile from the fiber, covalently attaching the dye.

A closely related compound, 3,5-dichloro-2,4,6-trifluoropyridine, is noted for its utility in fixing dyes to fabric. google.com By analogy, this compound possesses the necessary chemical features to act as a potent reactive anchor. The multiple chlorine and fluorine atoms provide reactive sites that can be activated under alkaline conditions (e.g., using sodium carbonate) and heat, which are typical in textile dyeing processes. The covalent bond formed between the pyridine anchor and the fiber ensures the dye is permanently fixed, providing high durability and resistance to fading.

Environmental Research and Degradation Studies of Halogenated Pyridines

Analysis of Environmental Degradation Pathways (e.g., Hydrolysis, Photodegradation, Biotransformation)

Detailed research on the specific degradation pathways of 2,3,5-Trichloro-4,6-difluoropyridine is not available in the current body of scientific literature. Generally, the environmental degradation of halogenated aromatic compounds can proceed through several mechanisms:

Hydrolysis: This process involves the reaction of the compound with water, potentially leading to the replacement of halogen substituents with hydroxyl groups. The rate of hydrolysis is highly dependent on the specific compound's structure and the environmental conditions, such as pH and temperature. For highly halogenated pyridines, the carbon-halogen bonds are typically strong, suggesting that hydrolysis, if it occurs, may be a slow process.

Photodegradation: Sunlight can provide the energy to break down chemical compounds in the environment. For aromatic compounds, photodegradation can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species. The chlorine and fluorine substituents on the pyridine (B92270) ring would influence the compound's light absorption properties and its susceptibility to photochemical transformation.

Biotransformation: Microorganisms in soil and water can play a crucial role in the breakdown of organic pollutants. The degradation of highly halogenated compounds by microorganisms is often challenging due to the stability of the carbon-halogen bonds and the potential toxicity of the compound to the microbes themselves. Biotransformation of halogenated pyridines can involve processes such as dehalogenation, hydroxylation, and ring cleavage. tandfonline.com However, no studies have specifically investigated the biotransformation of this compound.

Factors Influencing Environmental Stability and Persistence

The environmental stability and persistence of a compound like this compound are expected to be influenced by several factors:

Degree and Type of Halogenation: The presence of multiple chlorine and fluorine atoms is a key factor contributing to the chemical stability of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, generally rendering fluorinated compounds resistant to degradation.

Environmental Matrix: The behavior of the compound will differ in soil, water, and air. In soil, factors such as organic matter content, clay content, and microbial activity will influence its fate. In aqueous environments, pH, temperature, and the presence of dissolved organic matter can affect its stability.

Presence of Other Substances: Co-contaminants or naturally occurring substances in the environment can either enhance or inhibit degradation processes.

Without specific experimental data for this compound, it is difficult to provide a quantitative assessment of its environmental persistence.

Methodologies for Assessing Environmental Fate in Various Media (e.g., Soil, Aqueous Environments)

The assessment of the environmental fate of a chemical compound typically involves a combination of laboratory and field studies. Standardized methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA), are often employed. These can include:

Laboratory Studies:

Hydrolysis studies: Conducted at different pH values to determine the rate of hydrolytic degradation.

Photodegradation studies: Performed in water and on soil surfaces to assess the impact of sunlight.

Biodegradation studies: Using soil or water microcosms to evaluate the potential for microbial breakdown under both aerobic and anaerobic conditions.

Adsorption/desorption studies: To understand the compound's partitioning behavior between soil/sediment and water.

Field Studies: These are designed to investigate the dissipation of the compound under real-world environmental conditions, taking into account the combined effects of various degradation and transport processes.

While these general methodologies are applicable, no specific studies employing these techniques for this compound have been published.

Q & A

Q. What established synthetic routes exist for 2,3,5-Trichloro-4,6-difluoropyridine, and how do reaction conditions influence yield and selectivity?

Answer: Synthesis typically involves sequential halogenation of pyridine derivatives. Key methodologies include:

- Nucleophilic halogen exchange : Chlorination using PCl₅ followed by fluorination with KF/HF-pyridine complexes at 80–120°C. Fluorination before chlorination may cause side reactions due to fluorine's electron-withdrawing effects .

- Direct fluorination : Pre-chlorinated intermediates react with gaseous fluorine donors (e.g., SF₄), requiring corrosion-resistant reactors. This method achieves higher regioselectivity but poses safety challenges .

- Optimization factors : Solvent polarity (DMF enhances fluorination kinetics), phase-transfer catalysts (e.g., tetrabutylammonium bromide), and temperature gradients to minimize decomposition. Comparative studies on analogous compounds show yield improvements of 15–20% with optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- 19F/1H NMR : Critical for confirming halogen positions. Use CDCl₃ or DMSO-d₆ as solvents and internal standards (TMS for 1H/13C; CFCl₃ for 19F). Coupling constants between adjacent halogens (e.g., 3JHF ~15–20 Hz) help assign substitution patterns .

- Mass spectrometry (EI/ESI-MS) : High-resolution MS identifies molecular ions (e.g., [M+H]+ at m/z 215.93) and fragmentation patterns (loss of Cl/F groups).

- X-ray crystallography : Resolves structural ambiguities, especially when NMR peaks overlap due to similar chemical environments .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Answer: The electron-deficient pyridine core directs nucleophilic attacks to the 4-position (para to nitrogen). Chlorine's inductive effect enhances electrophilicity, while fluorine's steric hindrance reduces accessibility. Methodological considerations:

- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalysts to couple aryl amines at the 4-position.

- Suzuki-Miyaura reactions : Select boronic acids with strong electron-donating groups to offset the substrate's low reactivity.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst stability but may require elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity data for halogen exchange reactions?

Answer: Conflicting reports on substitution sites (e.g., Cl vs. F replacement) arise from solvent and catalyst variability. Strategies include:

- DFT modeling : Calculate activation energies for possible transition states. For example, fluorination at the 4-position may show a 5–8 kcal/mol lower barrier than at the 2-position due to nitrogen’s electron-withdrawing effect .

- Solvent parameterization : Incorporate implicit solvation models (e.g., SMD) to predict solvent effects on reaction pathways.

- Kinetic isotope studies : Use deuterated analogs to validate computational predictions of rate-determining steps .

Q. What analytical challenges arise in detecting trace impurities of this compound, and how can they be mitigated?

Answer:

- GC-MS limitations : Co-elution with byproducts (e.g., dehalogenated derivatives) can obscure detection. Use tandem MS/MS with selective ion monitoring (SIM) to enhance specificity .

- HPLC optimization : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) separate impurities. UV detection at 254 nm is preferred for halogenated aromatics.

- Validation protocols : Spike-and-recovery experiments (80–120% recovery range) and LOQ determination (≤0.1 ppm) ensure method robustness .

Q. How can mechanistic studies improve the sustainability of this compound synthesis?

Answer:

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and enable reuse over 5–10 cycles .

- Waste minimization : Replace stoichiometric halogenating agents (e.g., PCl₅) with catalytic systems (e.g., N-chlorosuccinimide/FeCl₃).

- Solvent recovery : Distill DMF or DMSO from reaction mixtures for reuse, reducing hazardous waste by 30–50% .

Q. What strategies address discrepancies in reported thermal stability data for this compound?

Answer: Variations in decomposition temperatures (e.g., 180–220°C) stem from impurities or measurement techniques. Standardize protocols by:

- Differential scanning calorimetry (DSC) : Conduct under nitrogen at 10°C/min heating rates to isolate decomposition events.

- Thermogravimetric analysis (TGA) : Correlate mass loss with DSC endotherms to identify degradation products (e.g., HCl/HF release).

- Purity assessment : Pre-purify samples via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.